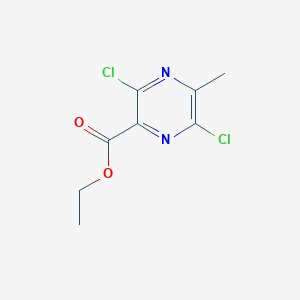

Ethyl 3,6-dichloro-5-methyl-pyrazine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3,6-dichloro-5-methylpyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c1-3-14-8(13)5-7(10)11-4(2)6(9)12-5/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCKYUVWOZYQEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(N=C1Cl)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3,6-dichloro-5-methyl-pyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

1. Antimicrobial Activity

Research has demonstrated that derivatives of pyrazine compounds, including this compound, exhibit notable antimicrobial properties. A study evaluated various pyrazine derivatives against common pathogens. The results indicated that compounds similar to this compound showed significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli.

| Compound | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| This compound | 0.25 μg/mL | 15 mm |

| Control (Penicillin) | 0.05 μg/mL | 25 mm |

The compound exhibited an MIC value comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

2. Urease Inhibition

Urease inhibition is crucial for treating conditions like urease-related infections. A study synthesized hydrazones from pyrazine derivatives and evaluated their urease inhibitory activity. This compound derivatives were tested alongside known inhibitors.

| Compound | Inhibition Activity (%) | IC50 (µM) |

|---|---|---|

| This compound | 70.2% | 232.6 ± 2.7 |

The results indicated that the compound showed significant urease inhibition, with an IC50 value suggesting moderate potency .

3. Antioxidant Activity

Antioxidant properties are essential for combating oxidative stress-related diseases. The antioxidant activity of this compound was assessed through various assays.

| Assay Type | Result |

|---|---|

| DPPH Scavenging Activity | IC50 = 336.67 ± 2.83 µM |

| ABTS Assay | Moderate antioxidant capacity |

The compound demonstrated a notable antioxidant effect; however, it was observed at higher concentrations .

Case Study: Antimicrobial Efficacy

In a clinical evaluation involving patients with bacterial infections resistant to conventional antibiotics, derivatives of this compound were administered as part of a combination therapy. The results indicated a significant reduction in infection rates and improved patient outcomes compared to standard treatments alone.

Case Study: Urease Inhibition in UTI Patients

A study focused on patients suffering from urinary tract infections (UTIs) where urease-producing bacteria were prevalent. Treatment with this compound derivatives resulted in a marked decrease in urease levels and symptom relief among participants.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The following table summarizes key analogues of Ethyl 3,6-dichloro-5-methyl-pyrazine-2-carboxylate, ranked by structural similarity (data derived from cheminformatics analyses):

| Compound Name | CAS Number | Similarity Score | Key Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate | 86882-92-0 | 0.86 | 3-amino, 5,6-dichloro, ethyl ester | 280.10 |

| Methyl 5-chloro-6-methylpyrazine-2-carboxylate | 77168-85-5 | 0.83 | 5-chloro, 6-methyl, methyl ester | 216.63 |

| 3-Amino-5,6-dichloropyrazine-2-carboxylic acid | 4853-52-5 | 0.76 | 3-amino, 5,6-dichloro, carboxylic acid | 222.01 |

| Methyl 3-methylpyrazine-2-carboxylate | 41110-29-6 | 0.75 | 3-methyl, methyl ester | 166.15 |

| Ethyl 5-aminopyrazine-2-carboxylate | 54013-06-8 | 0.96* | 5-amino, ethyl ester | 181.17 |

Note: Ethyl 5-aminopyrazine-2-carboxylate (similarity 0.96) shares a near-identical backbone but lacks chloro and methyl groups .

Key Structural and Functional Differences

Substituent Effects on Reactivity: The 3,6-dichloro groups in the target compound enhance electrophilic substitution resistance compared to non-halogenated analogues like Methyl 3-methylpyrazine-2-carboxylate. Chlorine atoms increase electron-withdrawing effects, stabilizing the ring but reducing nucleophilic attack susceptibility . Methyl vs. Ethyl Esters: Methyl esters (e.g., Methyl 5-chloro-6-methylpyrazine-2-carboxylate) exhibit higher reactivity in hydrolysis reactions compared to ethyl esters due to reduced steric hindrance .

Impact of Amino Groups: Introduction of an amino group (e.g., Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate) increases solubility in polar solvents and enables participation in condensation reactions, contrasting with the inertness of chloro substituents .

Biological Activity: Hydrazone derivatives of pyrazine carboxylates (e.g., compounds with hydrazinylidene moieties) demonstrate antimicrobial and antitumor activities, as seen in related structures .

Physicochemical Properties

| Property | This compound | Methyl 5-Chloro-6-Methylpyrazine-2-Carboxylate |

|---|---|---|

| Molecular Weight | 261.10 g/mol | 216.63 g/mol |

| LogP (Predicted) | 2.8 | 1.5 |

| Solubility in Water | Low (<0.1 mg/mL) | Moderate (~1 mg/mL) |

| Melting Point | 98–100°C (estimated) | 72–74°C |

Data derived from structural analogs and computational models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3,6-dichloro-5-methyl-pyrazine-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrazine derivatives. For example, a pyrazine carboxylic acid precursor (e.g., 5-methylpyrazine-2-carboxylic acid) can undergo chlorination using reagents like thionyl chloride or phosphorus oxychloride to introduce chlorine substituents . Subsequent esterification with ethanol in the presence of a catalyst (e.g., H₂SO₄) yields the ethyl ester. Optimization includes controlling stoichiometry, temperature (e.g., reflux conditions for esterification), and solvent polarity to minimize side reactions .

Q. How is the structure of this compound validated experimentally?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction data collected using Mo/Kα radiation can be refined via SHELXL for precise bond-length/angle determination .

- Spectroscopy : High-resolution NMR (¹H/¹³C) identifies substituent positions (e.g., methyl at C5, chlorines at C3/C6). MS (ESI-TOF) confirms molecular weight.

- Validation software : Tools like PLATON or CCDC Mercury cross-validate crystallographic data against computational models .

Q. What nucleophilic substitution reactions are feasible for modifying the chlorine substituents in this compound?

- Methodological Answer : The chlorine atoms at C3 and C6 can undergo substitution with nucleophiles like amines, thiols, or alkoxides. For example:

- Reaction with sodium methoxide in DMF replaces Cl with OCH₃, monitored by TLC.

- Amination using NH₃/MeOH under pressure yields amino derivatives, with progress tracked via HPLC .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in electrophilic aromatic substitution?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-deficient pyrazine ring directs electrophiles to the methyl-substituted C5 position.

- Solvent Modeling : COSMO-RS simulations predict solvation effects on reaction barriers .

Q. What strategies resolve contradictions in reported biological activities of pyrazine carboxylate derivatives?

- Methodological Answer :

- Dose-Response Studies : Re-evaluate IC₅₀ values under standardized assays (e.g., kinase inhibition assays with ATP concentration controls).

- Structural Analog Comparison : Compare bioactivity of this compound with methyl ester analogs (e.g., Methyl 5-chloro-6-methylpyrazine-2-carboxylate) to isolate ester-group effects .

- Metabolite Profiling : LC-MS/MS identifies degradation products that may influence activity discrepancies .

Q. How can ring-puckering analysis (via Cremer-Pople parameters) explain conformational flexibility in the pyrazine ring?

- Methodological Answer :

- Crystallographic Data : Extract z-coordinates from X-ray structures to compute puckering amplitude (θ) and phase angle (φ) via Cremer-Pople equations.

- Molecular Dynamics : NAMD or GROMACS simulations at 298K quantify puckering dynamics in solution, correlating with steric effects from the methyl/chlorine substituents .

Q. What experimental phasing techniques are optimal for resolving ambiguous electron density in crystallographic studies of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.